4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide, commonly known as FUBPB22, is a synthetic cannabinoid that belongs to the benzimidazole family. It is a potent agonist of the CB1 and CB2 receptors and has been used extensively in scientific research to study the endocannabinoid system.
Mechanism of Action
FUBPB22 is a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates downstream signaling pathways, leading to the modulation of synaptic transmission and neuronal activity. FUBPB22 has been shown to have a higher binding affinity for CB2 receptors than CB1 receptors.
Biochemical and Physiological Effects:
FUBPB22 has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic transmission and neuronal activity, leading to the modulation of pain, inflammation, and anxiety. FUBPB22 has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
FUBPB22 has a number of advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, FUBPB22 has been shown to have a high binding affinity for CB2 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, FUBPB22 has a number of limitations for lab experiments. It has been shown to have a short half-life, making it difficult to study its long-term effects. Additionally, FUBPB22 has been shown to have cytotoxic effects at high concentrations, limiting its use in cell-based assays.
Future Directions
There are a number of future directions for research on FUBPB22. One direction is to study the long-term effects of FUBPB22 on the endocannabinoid system and its downstream signaling pathways. Another direction is to study the effects of FUBPB22 on other physiological processes, such as memory and learning. Additionally, future research could focus on developing derivatives of FUBPB22 with improved pharmacological properties and reduced cytotoxicity.
Synthesis Methods
FUBPB22 can be synthesized using a multistep process. The first step involves the synthesis of 1-pentyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 3-bromopropylamine to yield 3-(1-pentyl-1H-benzimidazol-2-yl)propylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield FUBPB22.
Scientific Research Applications
FUBPB22 has been extensively used in scientific research to study the endocannabinoid system. It has been used to study the binding affinity of CB1 and CB2 receptors, as well as their downstream signaling pathways. FUBPB22 has also been used to study the effects of cannabinoids on neuronal activity and synaptic plasticity. Additionally, FUBPB22 has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
properties
IUPAC Name |
4-fluoro-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-2-3-6-16-26-20-9-5-4-8-19(20)25-21(26)10-7-15-24-22(27)17-11-13-18(23)14-12-17/h4-5,8-9,11-14H,2-3,6-7,10,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFVKFZPRNCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.